![molecular formula C13H10ClNO2 B1361127 2-Chloro-N-(4-hydroxyphenyl)benzamide CAS No. 35607-02-4](/img/structure/B1361127.png)
2-Chloro-N-(4-hydroxyphenyl)benzamide
Overview
Description
2-Chloro-N-(4-hydroxyphenyl)benzamide is a chemical compound with the CAS Number 35607-02-4 . It is an almost white crystalline powder that can be dissolved in solvents such as benzene and toluene .
Molecular Structure Analysis
The molecular structure of 2-Chloro-N-(4-hydroxyphenyl)benzamide is represented by the InChI code1S/C13H10ClNO2/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(16)8-6-9/h1-8,16H,(H,15,17)
. The molecular weight of the compound is 247.68 . Physical And Chemical Properties Analysis
2-Chloro-N-(4-hydroxyphenyl)benzamide is an almost white crystalline powder . It has a molecular weight of 247.68 and can be dissolved in solvents such as benzene and toluene .Scientific Research Applications
- Compounds similar to “2-Chloro-N-(4-hydroxyphenyl)benzamide” are often used as intermediates in the synthesis of various pharmaceuticals. For example, “4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide” is an intermediate in the preparation of bezafibrate .
- Studies have been conducted on benzoxazine systems related to “2-Chloro-N-(4-hydroxyphenyl)benzamide” to understand the effects of intramolecular and intermolecular hydrogen bonding .
Intermediate for Pharmaceutical Synthesis
Study of Intramolecular and Intermolecular Hydrogen Bonding
Gastric Emptying and 5-HT4 Receptor Activation
Safety and Hazards
The safety information for 2-Chloro-N-(4-hydroxyphenyl)benzamide indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
2-chloro-N-(4-hydroxyphenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(16)8-6-9/h1-8,16H,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWMCHGHFRPBTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343113 | |
Record name | 2-Chloro-N-(4-hydroxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35607-02-4 | |
Record name | 2-Chloro-N-(4-hydroxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
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